D-Histidine monohydrochloride

Pharmacokinetics Enantioselectivity In Vivo Study

D-Histidine monohydrochloride (CAS 6341-24-8), the hydrochloride salt of the D-enantiomer of the amino acid histidine, is a chiral small molecule with the molecular formula C6H9N3O2·HCl and a molecular weight of 191.62 g/mol (anhydrous). It is frequently supplied as the monohydrate form for enhanced stability and handling.

Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
CAS No. 6341-24-8
Cat. No. B1330029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Histidine monohydrochloride
CAS6341-24-8
Molecular FormulaC6H10ClN3O2
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)N.Cl
InChIInChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m1./s1
InChIKeyQZNNVYOVQUKYSC-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Histidine Monohydrochloride (CAS 6341-24-8) Technical and Procurement Baseline


D-Histidine monohydrochloride (CAS 6341-24-8), the hydrochloride salt of the D-enantiomer of the amino acid histidine, is a chiral small molecule with the molecular formula C6H9N3O2·HCl and a molecular weight of 191.62 g/mol (anhydrous) [1]. It is frequently supplied as the monohydrate form for enhanced stability and handling . As the non-proteinogenic enantiomer of L-histidine, D-histidine is not naturally incorporated into proteins by eukaryotic ribosomes, which underpins its utility as an unnatural building block in peptide synthesis and a stereochemical probe in biochemical research . Its hydrochloride salt form ensures high aqueous solubility, making it suitable for a wide range of aqueous biochemical assays and synthesis protocols .

Why D-Histidine Monohydrochloride Cannot Be Casually Substituted with L- or DL-Histidine


Substituting D-histidine monohydrochloride with L-histidine or racemic DL-histidine in a research or industrial workflow is not a like-for-like exchange due to fundamental, quantifiable differences in pharmacokinetic behavior, biological activity, and molecular interactions [1][2]. While the stereoisomers share identical molecular weight and formula, their three-dimensional arrangement leads to drastically different interactions with chiral biological systems. For instance, in vivo clearance rates differ by a factor of four [1], anti-biofilm and antibiotic potentiation effects are unique to the D-enantiomer [3], and even interactions with therapeutic proteins like monoclonal antibodies show a distinct stereospecific binding preference for D-histidine over L-histidine [4]. These are not mere academic distinctions; they translate directly into divergent experimental outcomes and product performance, making the specific procurement of D-histidine monohydrochloride a critical factor for achieving reproducible and intended results in pharmaceutical development, analytical method validation, and specialized biochemical research.

Quantitative Differentiation of D-Histidine Monohydrochloride from Analogs


4-Fold Slower Plasma Clearance for D-Histidine vs. L-Histidine in Rats

A comparative in vivo study in rats demonstrated a marked enantioselective difference in pharmacokinetic clearance. The apparent total plasma clearance of L-histidine was approximately four times that of D-histidine after intravenous administration of each enantiomer [1]. Furthermore, the elimination half-life of D-histidine (20.8 min) was shorter than that of L-histidine (39.2 min), and brain distribution patterns differed substantially, with D-histidine showing prolonged retention [1]. This indicates a vastly different metabolic and tissue distribution profile for the two enantiomers.

Pharmacokinetics Enantioselectivity In Vivo Study

D-Histidine's Superior Biofilm Inhibition and Amikacin Potentiation vs. L-Histidine

In studies on Pseudomonas aeruginosa biofilms, D-histidine, but not L-histidine, demonstrated potent anti-biofilm activity and enhanced the efficacy of the antibiotic amikacin [1]. While the specific fold-reduction in Minimum Inhibitory Concentration (MIC) for amikacin in combination with D-histidine is described as a synergistic effect, the study explicitly states that 'D-histidine increased the susceptibility of PAO1 to amikacin compared to that in the amikacin-alone group' [1]. Notably, this anti-biofilm effect occurred at concentrations that did not affect bacterial growth, suggesting a specific mode of action targeting virulence and quorum sensing [1].

Anti-Biofilm Antibiotic Potentiation Pseudomonas aeruginosa

D-Histidine Exhibits 2-4 Additional Interaction Sites with Monoclonal Antibodies vs. L-Histidine

Isothermal titration calorimetry (ITC) and molecular dynamics simulations revealed weak but stereospecific interactions between histidine and a model monoclonal antibody (mAb) [1]. The antibody was found to possess approximately two to four additional interaction sites for D-histidine compared to L-histidine [1]. This greater binding was corroborated by electrophoretic light scattering, which showed a reduction in the net negative charge of the antibody in the presence of D-histidine, leading to altered behavior during diafiltration due to Donnan exclusion effects [1].

Monoclonal Antibody Formulation Stereospecificity Biophysical Characterization

D-Histidine-Functionalized MOF Hollow Nanospheres Achieve >90% ee in Enantioseparation vs. Bulk Material

The utility of D-histidine as a chiral selector was demonstrated in the preparation of a chiral metal-organic framework (MOF). Hollow nanospheres of ZIF-8 functionalized with D-histidine (H-d-his-ZIF-8) were synthesized for the separation of racemic amino acid mixtures [1]. Compared to the non-hollow, bulk d-his-ZIF-8 material, the hollow nanospheres exhibited a 15-fold higher separation capacity and achieved enantiomeric excess (ee) values of 90.5% for alanine, 95.2% for glutamic acid, and 92.6% for lysine [1].

Chiral Separation Metal-Organic Framework Enantiomeric Excess

Divergent Optical Rotation and Solubility Profiles for D-Histidine Compared to L- and DL-Isomers

The stereoisomers of histidine exhibit measurable differences in fundamental physicochemical properties, which are critical for identity testing, quality control, and formulation development. D-Histidine monohydrochloride monohydrate has a melting point of 254 °C (decomposition) . More significantly, the optical rotation values are opposite and distinct for the enantiomers. For the free base D-histidine, specific rotation [α]D is reported as +37.9° (c=1 in H2O) or +39.8° at 23°C [1], while L-histidine exhibits a negative rotation of -39.0° at 25°C [1]. The racemic DL-histidine has an optical rotation of 0°, as expected [1]. Furthermore, D-histidine shows higher solubility in water (42 g/L at 25°C) compared to the reported values for L-histidine .

Physicochemical Characterization Chirality Solubility

Procurement-Driven Application Scenarios for D-Histidine Monohydrochloride


Preclinical Pharmacokinetic and Metabolism Studies

For research involving in vivo administration of histidine, D-histidine monohydrochloride is the required starting material to achieve the documented slower clearance and distinct tissue distribution profile [1]. Its use ensures that the pharmacokinetic data generated is representative of the D-enantiomer, a necessity for studying enantioselective metabolism or developing D-amino acid-based therapeutics where the 4-fold difference in plasma clearance from the L-isomer is a critical parameter [1].

Anti-Biofilm and Antibiotic Adjuvant Research

Laboratories investigating novel strategies to combat biofilm-associated infections, particularly those caused by Pseudomonas aeruginosa, should specifically procure D-histidine monohydrochloride. Its unique ability to inhibit biofilm formation and disassemble mature biofilms, while also potentiating the effect of antibiotics like amikacin, is not replicated by L-histidine [2]. This makes it an essential tool compound for studies focused on quorum sensing disruption and the development of combination therapies.

Development of Advanced Chiral Separation Materials

Researchers in materials science and analytical chemistry developing next-generation chiral stationary phases for HPLC or other separation techniques should procure high-purity D-histidine monohydrochloride. Its proven ability to act as a chiral ligand in metal-organic frameworks (MOFs) like ZIF-8 has been shown to yield materials with a 15-fold increase in separation capacity and >90% enantiomeric excess for amino acids compared to bulk analogs [3]. This quantifiable performance makes it a strategic choice for achieving high-efficiency enantioseparation.

Monoclonal Antibody Formulation and Bioprocessing

Biopharmaceutical companies and research groups working on the formulation and downstream processing of monoclonal antibodies (mAbs) should consider D-histidine monohydrochloride as a buffer component with distinct properties. Empirical evidence shows it exhibits 2-4 additional interaction sites with mAbs compared to L-histidine, leading to altered protein charge and diafiltration behavior [4]. This can be exploited to fine-tune protein stability, solubility, and manufacturing yields, offering a potential advantage over standard L-histidine buffers.

Technical Documentation Hub

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